![molecular formula C20H24N2O2 B5833927 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B5833927.png)
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylbenzyl group and a phenoxyethanone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The piperazine ring is then functionalized with a 2-methylbenzyl group through a substitution reaction
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. Additionally, the phenoxyethanone moiety may interact with enzymes and proteins involved in various biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can be compared with other piperazine derivatives, such as:
1-(2-METHYLBENZYL)PIPERAZINE: Similar in structure but lacks the phenoxyethanone moiety, resulting in different chemical and biological properties.
1-(4-METHYLBENZYL)PIPERAZINE: Another derivative with a different substitution pattern on the benzyl group, leading to variations in reactivity and activity.
1-(2-CHLOROBENZYL)PIPERAZINE: Contains a chloro group instead of a methyl group, which can significantly alter its chemical behavior and interactions.
Properties
IUPAC Name |
1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-17-7-5-6-8-18(17)15-21-11-13-22(14-12-21)20(23)16-24-19-9-3-2-4-10-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLWXXLHNHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-benzylpiperazin-1-yl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
![5-[(4-Methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B5833867.png)
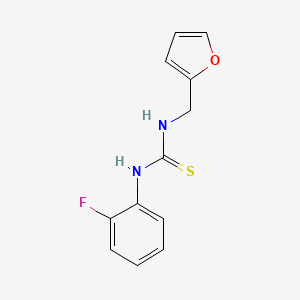
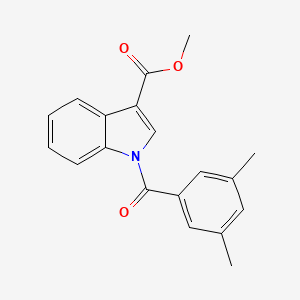
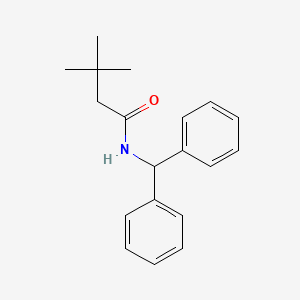

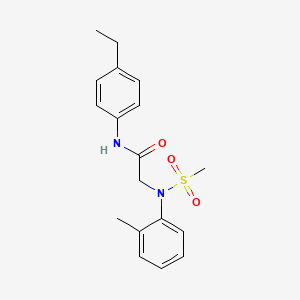
![2,6-Dimethoxy-4-[(2-methylsulfanylanilino)methyl]phenol](/img/structure/B5833920.png)
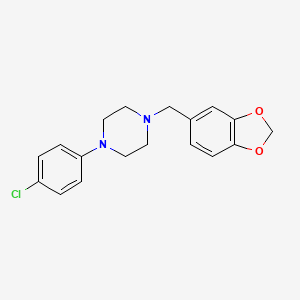
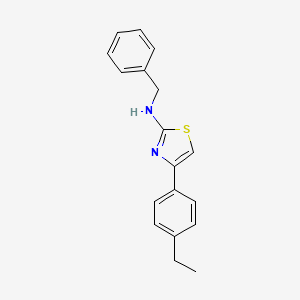
![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5833946.png)
![3-(4-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5833947.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)
